Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic way of naming chemical substances based on their structure. The molecular formula represents the number and type of atoms in a molecule. The structure shows how these atoms are arranged and bonded together.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the sequence of reactions that lead to the formation of the compound.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound. X-ray crystallography can also be used to determine the 3D structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties like melting point, boiling point, solubility, and density. Chemical properties like acidity, basicity, reactivity with other compounds, and stability are also studied.Scientific Research Applications
Antimicrobial Activity
Research into related compounds, such as 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showcases the antimicrobial potential of such molecules. These compounds have been synthesized and evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria, revealing significant antimicrobial activities that could inform the development of new antibiotics or disinfectants (Pratibha Sharma, Shikha Sharma, N. Rane, 2004).
Catalysis in Organic Synthesis
The compound's structure, featuring an imidazol-2-yl group, suggests potential as a catalyst or intermediate in various organic transformations. For instance, N-heterocyclic carbenes, which are structurally related, have been demonstrated to be efficient catalysts in transesterification and acylation reactions, a property that could extend to methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate (G. Grasa, Tatyana Gueveli, Rohit Singh, S. Nolan, 2003). These reactions are pivotal in the synthesis of esters and amides, key components in a wide range of pharmaceuticals and polymers.
Green Chemistry and Catalysis
The use of ionic liquids in the synthesis of imidazole derivatives, as seen in studies on the efficient one-pot synthesis of trisubstituted imidazoles, underscores the relevance of such compounds in promoting greener, more efficient chemical processes. This aligns with the broader goal of reducing the environmental impact of chemical manufacturing (Hongjun Zang, Qiuhong Su, Yingming Mo, B. Cheng, Song Jun, 2010).
Material Science and Corrosion Inhibition
The structural motif of methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate suggests potential applications in material science, particularly in the development of corrosion inhibitors for metals. Compounds featuring imidazole rings have been studied for their ability to protect metals from corrosion, an essential property for extending the life of metal components in industrial and marine environments (J. Cruz, R. Martinez, J. Genescà, E. García-Ochoa, 2004).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves predicting or suggesting further studies that can be done with the compound. This could include potential applications of the compound, modifications that can be made to its structure to enhance its properties, or new reactions that it can undergo.
properties
IUPAC Name |
methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-6-18-8(2)9(3)20-11-12(16-14(18)20)17(4)15(23)19(13(11)22)7-10(21)24-5/h6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANAFZCHUIRQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 3163155 |
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